2-(3,4-dimethoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide
Description
2-(3,4-Dimethoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide is a synthetic acetamide derivative characterized by a central acetamide backbone substituted with a 3,4-dimethoxyphenyl group and a 4-methoxy-3-(1H-tetrazol-1-yl)phenyl moiety.
Properties
Molecular Formula |
C18H19N5O4 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C18H19N5O4/c1-25-15-7-5-13(10-14(15)23-11-19-21-22-23)20-18(24)9-12-4-6-16(26-2)17(8-12)27-3/h4-8,10-11H,9H2,1-3H3,(H,20,24) |
InChI Key |
HNOSDIGNRHPRGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Esterification and Activation
-
Methyl ester formation : Treatment with methanol under acidic catalysis (H₂SO₄, 60°C, 6 h) yields the methyl ester, reducing carboxylate reactivity during subsequent steps.
-
Chlorination : Thionyl chloride (SOCl₂) converts the acid to its acyl chloride derivative, enabling nucleophilic acyl substitution.
Table 1. Physicochemical Properties of 3,4-Dimethoxyphenylacetic Acid
| Property | Value | Source |
|---|---|---|
| Molecular weight | 196.20 g/mol | |
| Melting point | 96–98°C | |
| Boiling point | 331.4°C at 760 mmHg | |
| LogP | 1.24 |
Synthesis of 4-Methoxy-3-(1H-Tetrazol-1-yl)Aniline
The right-arm intermediate requires sequential methoxy and tetrazole substitutions on an aniline backbone.
Nitration and Reduction
Tetrazole Ring Installation
The tetrazole moiety is introduced via a [2+3] cycloaddition between the aniline’s aryl nitrile and sodium azide (NaN₃), catalyzed by SnCl₂ in dimethylformamide (DMF):
Critical parameters :
Amide Coupling Strategies
The final step conjugates the two subunits via amide bond formation.
Carbodiimide-Mediated Coupling
Direct Acyl Chloride Aminolysis
-
Procedure : The acyl chloride derivative reacts with 4-methoxy-3-(1H-tetrazol-1-yl)aniline in tetrahydrofuran (THF) with triethylamine (TEA) as a base.
-
Advantage : Eliminates carbodiimide reagents, simplifying purification.
Table 2. Comparative Analysis of Coupling Methods
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| EDCl/HOBt | 75 | ≥95 | 24 h |
| Acyl chloride aminolysis | 72 | ≥97 | 6 h |
Analytical Characterization and Validation
Spectroscopic Data
Chromatographic Purity
Patent Literature and Industrial Scale-Up
The compound’s structural analogs appear in patents describing antipsychotic and anti-inflammatory agents. Notable scale-up adaptations include:
-
Continuous flow synthesis : Tetrazole formation under pressurized conditions reduces reaction time to 2 h.
-
Green chemistry : Ethyl acetate/water biphasic systems replace DMF in amide coupling, improving E-factor metrics.
Challenges and Optimization Opportunities
-
Tetrazole regioselectivity : The 1H-tetrazole isomer predominates due to kinetic control, but trace 2H-tetrazole impurities require careful chromatography.
-
Demethylation risks : Prolonged heating above 130°C may cleave methoxy groups, necessitating temperature-controlled steps.
-
Catalyst recycling : SnCl₂ recovery from DMF remains inefficient, prompting research into immobilized SnO₂ catalysts .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the acetamide group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of 2-(3,4-dimethoxyphenyl)ethylamine.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds similar to 2-(3,4-dimethoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide exhibit significant anti-inflammatory properties. A study demonstrated that derivatives of related compounds showed higher anti-inflammatory activity compared to standard drugs like diclofenac sodium . The structure-activity relationship (SAR) suggests that the presence of specific functional groups influences their efficacy in modulating inflammatory pathways.
Anticancer Potential
The compound has been investigated for its potential as an anticancer agent. Studies show that it may inhibit specific kinases involved in cell signaling pathways, leading to reduced cell proliferation. This inhibition could be crucial in developing therapeutic strategies against various cancers, making it a candidate for further pharmacological evaluation.
Neurodegenerative Diseases
Recent pharmacological evaluations have highlighted the role of the compound in modulating receptors involved in neurodegenerative diseases. Specifically, it has been studied for its interaction with the P2X7 purinergic receptor, which is implicated in the pathogenesis of several neurodegenerative conditions . The ability to target such receptors positions this compound as a promising candidate for neuroprotective therapies.
Synthesis and Optimization
The synthesis of 2-(3,4-dimethoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide typically involves multi-step synthetic routes that can be optimized to enhance yield and purity. Advanced catalytic methods and controlled reaction conditions are often employed to achieve these goals.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, such as cyclooxygenase (COX) or nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).
Pathways: It may modulate signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered cellular responses.
Comparison with Similar Compounds
Key Observations:
Functional Group Impact: The tetrazole group in the target compound distinguishes it from analogs with nitro (Compound 35) or thioxothiazolidinone groups (Compound 5). Tetrazoles enhance metabolic stability and hydrogen-bonding capacity compared to nitro groups, which may improve pharmacokinetics .
Biological Activity :
- Unlike Compound 35 (orexin-1 antagonist) and Compound 5 (anticancer candidate), the target compound’s activity remains uncharacterized. However, its tetrazole moiety is structurally analogous to ligands in experimental phasing pipelines for macromolecules .
Synthetic Accessibility :
- The target compound’s synthesis likely involves carbodiimide-mediated coupling (e.g., EDC.HCl) or HBTU-activated amidation, as seen in related acetamides . Yields for similar compounds range from 58% to 82% .
Crystallographic and Conformational Insights
The crystal structure of the dichlorophenyl analog (Compound I) reveals three distinct conformers in the asymmetric unit, with dihedral angles between aromatic rings ranging from 54.8° to 77.5° . This conformational flexibility is critical for receptor binding but may introduce variability in bioactivity. In contrast, the rigid tetrazole ring in the target compound could enforce a more predictable binding pose.
Pharmacokinetic and Physicochemical Properties
- Solubility : Tetrazole-containing compounds often exhibit moderate aqueous solubility, unlike highly lipophilic dichlorophenyl derivatives .
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article delves into its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure
The compound can be represented by the following structural formula:
This structure comprises several functional groups that contribute to its biological activity, including a tetrazole ring and methoxy-substituted phenyl groups.
Research indicates that compounds containing a tetrazole moiety often exhibit significant anticancer properties. The tetrazole ring is known to interact with tubulin, disrupting microtubule formation and thereby inhibiting cancer cell proliferation. For instance, studies have shown that similar tetrazole derivatives can bind to tubulin with high affinity, leading to microtubule destabilization and subsequent cell cycle arrest in the G2/M phase .
Anticancer Efficacy
A detailed analysis of the biological activity of 2-(3,4-dimethoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide reveals promising results against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SGC-7901 | 0.090 | Tubulin polymerization inhibition |
| A549 | 0.650 | Induction of apoptosis |
| HeLa | 0.150 | Microtubule network disruption |
These results indicate that the compound exhibits potent anticancer activity across multiple cell lines, suggesting a broad spectrum of efficacy.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the phenyl groups significantly influence biological activity. For example:
- The presence of methoxy groups enhances solubility and bioavailability.
- The tetrazole ring is essential for binding affinity to tubulin.
- Substituents on the phenyl rings can modulate the potency; electron-donating groups tend to increase activity .
Case Studies
Several studies have investigated the efficacy of related compounds in clinical settings:
- Study on Tubulin Inhibitors : A study examined a series of 1H-tetrazole derivatives, including compounds similar to our target molecule. It was found that these derivatives effectively inhibited tubulin polymerization in vitro and demonstrated significant tumor growth inhibition in vivo models .
- Mechanistic Insights : Another research report provided insights into the molecular docking studies showing that compounds like 2-(3,4-dimethoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide could effectively occupy the binding pocket of tubulin, forming critical hydrogen bonds with amino acid residues essential for its stability and function .
Q & A
Basic Question
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy and tetrazole groups).
- Infrared Spectroscopy (IR) : Detects amide C=O stretches (~1650 cm⁻¹) and tetrazole N-H bonds (~3400 cm⁻¹).
- X-ray crystallography : Resolves conformational flexibility, as seen in dihedral angles between aromatic rings (e.g., 54.8°–77.5°) .
How can researchers resolve contradictions in bioactivity data across different assays?
Advanced Question
Use orthogonal assays to validate target engagement. For example:
- Enzyme inhibition : Compare IC50 values from fluorometric and colorimetric assays.
- Cellular uptake studies : Quantify intracellular concentrations via LC-MS to distinguish poor permeability from true inactivity.
- Molecular docking : Identify binding pose variations in tetrazole-containing analogs that may explain discrepancies .
How to design structure-activity relationship (SAR) studies focusing on the tetrazole and methoxy substituents?
Advanced Question
- Tetrazole modifications : Replace 1H-tetrazole with 2H-tetrazole or triazole to assess hydrogen bonding impacts.
- Methoxy positional isomers : Synthesize 2,4- or 3,5-dimethoxyphenyl analogs and compare logP and π-stacking interactions.
- Statistical analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity .
What in vitro models are suitable for initial biological screening of this compound?
Basic Question
- Enzyme assays : Test inhibition of cyclooxygenase-2 (COX-2) or tyrosine kinases linked to inflammation/cancer.
- Cell viability assays : Use MTT or resazurin-based methods in cancer cell lines (e.g., MCF-7, HeLa).
- Membrane permeability : Employ Caco-2 monolayers to predict oral bioavailability .
What crystallization strategies ensure high-quality single crystals for X-ray analysis?
Advanced Question
- Solvent selection : Use DCM or ethanol for slow evaporation (0.5 mL/day) to promote ordered lattice formation.
- Temperature gradients : Cool solutions from 25°C to 4°C over 48 hours.
- Seeding : Introduce microcrystals from prior batches to nucleate growth. Evidence shows this yields R-factors < 0.06 .
How can computational methods predict metabolic stability and off-target interactions?
Advanced Question
- Metabolism prediction : Use in silico tools like ADMET Predictor™ to identify likely cytochrome P450 oxidation sites (e.g., methoxy demethylation).
- Off-target profiling : Perform molecular dynamics simulations against GPCR or ion channel libraries (e.g., GLIDE docking).
- QSAR models : Train algorithms on PubChem bioassay data to prioritize analogs with favorable clearance profiles .
What protocols ensure compound stability during storage and handling?
Basic Question
- Storage conditions : Store at -20°C in amber vials under argon to prevent oxidation.
- Lyophilization : Freeze-dry DMSO stock solutions to extend shelf life.
- Purity checks : Monitor degradation via HPLC every 6 months (retention time shifts >5% warrant repurification) .
How to analyze metabolic stability using in vitro liver microsome models?
Advanced Question
- Microsome incubation : Incubate compound (10 µM) with rat/human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
- LC-MS/MS quantification : Track parent compound depletion over 60 minutes. Calculate half-life (t₁/₂) using first-order kinetics.
- CYP inhibition assays : Co-incubate with CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
